ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the formation of the thiophene ring, followed by the introduction of the benzyl group, the oxazole moiety, and the ethyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-BENZYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives and oxazole-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .
Properties
IUPAC Name |
ethyl 5-benzyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-19(23)15-11-14(10-13-7-5-4-6-8-13)26-18(15)20-17(22)16-9-12(2)25-21-16/h4-9,11H,3,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURLBMKNULSKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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